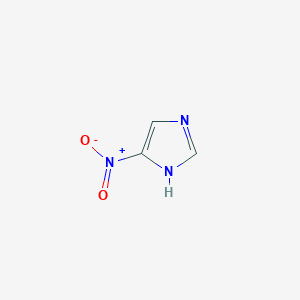

4-Nitroimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDWQPKRHOGLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062803 | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-38-6, 100214-79-7 | |

| Record name | 5-Nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL 205086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 4-Nitroimidazole and its N-Alkylated Derivatives

The synthesis of N-alkylated nitroimidazoles is of considerable interest due to their prevalence in medicinally important compounds. derpharmachemica.comiau.ir A significant challenge in the N-alkylation of 4(5)-nitro-1H-imidazole is achieving regioselectivity, as the molecule exists in tautomeric equilibrium. iau.ir Alkylation typically yields a mixture of isomers, with the sterically less hindered 1,4-isomer often being the major product. iau.ir

Alkylation Conditions and Influencing Factors (e.g., Temperature, Solvent, Catalyst)

Regioselective N-alkylation of 4-nitro-1H-imidazole can be influenced by various reaction conditions, including the base, solvent, and temperature. derpharmachemica.comderpharmachemica.com Studies have shown that alkylation in acetonitrile (B52724) as a solvent in the presence of K₂CO₃ can lead to N-alkylated imidazole (B134444) derivatives in good yields (66-85%). derpharmachemica.comderpharmachemica.com The reaction temperature significantly impacts the yield. derpharmachemica.comderpharmachemica.com While a low yield is observed at room temperature, heating the reaction to 60°C has been shown to markedly improve yields under various conditions. derpharmachemica.comderpharmachemica.com Using K₂CO₃ as a base in acetonitrile generally provides better yields compared to other conditions such as K₂CO₃ in DMSO or DMF, or KOH in DMSO, DMF, or acetonitrile. derpharmachemica.com Reaction times can range from one to three hours. derpharmachemica.com

Phase-transfer catalysis has also been employed to achieve regioselective N1-alkylation of 2-methyl-4(5)-nitro-1H-imidazole at room temperature. iau.ir Using tetrabutylammonium (B224687) bromide (TBAB) as a solid-liquid phase transfer catalyst in acetonitrile with K₂CO₃ has successfully yielded N1-alkyl-4-nitro-1H-imidazoles with excellent yields. iau.ir This approach offers milder conditions compared to conventional methods that may require higher temperatures. iau.ir

Here is a table summarizing the effect of temperature and solvent on the alkylation yield of this compound:

| Solvent | Base | Temperature (°C) | Observed Yield Improvement |

| Acetonitrile | K₂CO₃ | Room Temperature | Low yield |

| Acetonitrile | K₂CO₃ | 60 | Markedly improved yields |

| DMSO or DMF | K₂CO₃ | Not specified | Good yields (66-85%) |

| DMSO or DMF | KOH | Not specified | Low yields |

| Acetonitrile | KOH | Not specified | Low yields |

Mechanistic Insights into Regiospecificity

The regioselectivity in the alkylation of nitroimidazoles is influenced by the position of the nitro group and the reaction conditions. derpharmachemica.comderpharmachemica.com In the case of this compound, alkylation at the N-1 position is favored. derpharmachemica.comderpharmachemica.com This regioselectivity can be attributed to a combination of electronic and steric factors. While neutral or acidic media tend to favor the formation of the 5-nitroimidazole derivative, basic media typically lead to the 4-nitro-1H-imidazole derivative as the major product during N-alkylation with alkyl halides or sulfates. iau.ir However, achieving high yields and regioselectivity can be challenging due to the tautomeric equilibrium. iau.ir Computational studies have been carried out to align with experimental results regarding regioselectivity. derpharmachemica.comderpharmachemica.com

Nitration Reactions and Formation of 4,5-Dinitroimidazole

Nitration is a crucial transformation for introducing the nitro group onto the imidazole ring or increasing the number of nitro groups. Direct nitration of imidazole or 4(5)-nitroimidazole with a mixture of 98% HNO₃ and 98% H₂SO₄ (or 15% SO₃ in H₂SO₄) yields 4,5-dinitroimidazole. bibliotekanauki.plicm.edu.pl

Green Chemistry Approaches in this compound Synthesis

Traditional nitration methods often involve the use of corrosive mixed acids like sulfuric acid and fuming nitric acid, which can pose environmental challenges. google.com Green chemistry approaches aim to mitigate these issues by employing more environmentally friendly reagents and conditions. One such approach involves the use of mesoporous SO₄²⁻/ZrO₂-CeO₂ superacids as catalysts for the nitration of imidazole compounds. google.com This method utilizes N₂O₅/fuming nitric acid saturated solution as the nitrating agent and avoids the use of mixed acids, leading to an environmentally friendly process with high yields (72-90% for this compound and 66-85% for 4,5-dinitroimidazole). google.com This method also facilitates product separation and catalyst recovery. google.com

Utilization of Superacid Catalysts and Nitrating Agents

Superacid catalysts, such as mesoporous SO₄²⁻/ZrO₂-CeO₂, have been explored to catalyze the nitration of imidazole derivatives. google.com These catalysts, in conjunction with nitrating agents like N₂O₅/fuming nitric acid, enable efficient nitration under milder conditions compared to traditional methods. google.com The use of N₂O₅ as a "green" nitrating agent has been explored since the 1980s. google.com Mixed acid nitrating agents prepared from fuming nitric acid and oleum (B3057394) have also been used, achieving high yields of this compound (92.7%) at temperatures between 55-65°C. researchgate.net For the synthesis of 4,5-dinitroimidazole, a two-stage nitration reaction using fuming nitric acid and oleum at higher temperatures (90-95°C) has been reported to give yields of 85.4%. google.com Mixed nitration with fuming nitric acid and fuming sulfuric acid at 115°C for 2 hours can also increase the yield of 4,5-dinitroimidazole to 83.3%. google.com

Here is a table summarizing different nitration conditions and their reported yields:

| Starting Material | Nitrating Agent | Catalyst | Temperature (°C) | Product | Yield (%) |

| Imidazole | 98% HNO₃ + 98% H₂SO₄ | None | 110-130 | 4,5-Dinitroimidazole | 41.4-52.6 |

| 4(5)-Nitroimidazole | 98% HNO₃ + 98% H₂SO₄ | None | Not specified | 4,5-Dinitroimidazole | Not specified |

| Imidazole | N₂O₅/fuming HNO₃ saturated solution | Mesoporous SO₄²⁻/ZrO₂-CeO₂ | 25-50 | This compound | 72-90 |

| This compound | N₂O₅/fuming HNO₃ saturated solution | Mesoporous SO₄²⁻/ZrO₂-CeO₂ | 110-130 | 4,5-Dinitroimidazole | 66-85 |

| Imidazole | Fuming HNO₃ + Oleum | None | 55-65 | This compound | 92.7 |

| This compound | Fuming HNO₃ + Oleum | None | 90-95 | 4,5-Dinitroimidazole | 85.4 |

| This compound | Fuming HNO₃ + Fuming H₂SO₄ | None | 115 | 4,5-Dinitroimidazole | 83.3 |

Functionalization Strategies for the Imidazole Ring

Beyond nitration and N-alkylation, the imidazole ring of this compound can undergo various functionalization reactions. These strategies are crucial for synthesizing a wide range of derivatives with tailored properties. Functionalization can occur at the carbon atoms of the imidazole ring (C-functionalization) or at the nitrogen atoms (N-functionalization).

N-functionalization strategies, such as N-amination and N-trinitroethylamination, have been utilized in the synthesis of nitroimidazole-based energetic materials. researchgate.netpsu.edu These strategies can lead to compounds with desirable properties like low sensitivity, high thermal stability, and increased density. researchgate.netpsu.edu The introduction of amino groups, for instance, can enhance energetic performance and promote hydrogen bonding, contributing to higher density and lower sensitivity. researchgate.net Various energetic functionalities, including nitroamino, azo, trinitromethyl, and trinitroethylamino groups, have been incorporated into the imidazole backbone through amino functionalization. researchgate.net

Halogenation is another important functionalization strategy. For example, the synthesis of 2-bromo-4-nitroimidazole (B1265489) can be achieved through dibromination of this compound using bromine in the presence of sodium bicarbonate, followed by selective debromination. This two-step process allows for scalable synthesis with high purity and good yields. The presence of electron-withdrawing groups like the nitro group and halogens significantly influences the reactivity of the imidazole ring, making it electrophilic and susceptible to nucleophilic attack or further functionalization.

Substitution reactions where the bromine atom is replaced by other nucleophiles, and reduction reactions where the nitro group is reduced to an amino group, are examples of transformations that 2-bromo-4-nitroimidazole can undergo.

C-Amination of 1-Methyl-4-nitroimidazole (B145534)

The C-amination of nitroazoles, including 1-methyl-4-nitroimidazole, can be achieved through vicarious nucleophilic substitution of hydrogen (VNS) in a superbasic medium. A reported method for the vicarious C-amination of 1-methyl-4-nitroimidazole (2) utilizes 1,1,1-trimethylhydrazinium (B8733633) halides in a system involving t-BuOK and DMSO at room temperature for 22 hours, yielding the aminated product in 56%. mdpi.com This technique is particularly applicable to N-substituted azoles where prototropic rearrangements are excluded. mdpi.com

Introduction of Diverse Substituent Groups

Diverse substituent groups can be introduced onto the nitroimidazole ring at various positions, including N-1, C-2, C-4, and C-5, significantly influencing the compounds' properties and biological activities. The position and nature of these substituents play a critical role. bioline.org.brscielo.brnih.gov For instance, the synthesis of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives has been achieved by reacting metronidazole (B1676534) with various reagents via nucleophilic substitution, demonstrating a method for introducing diverse functionalities at the N-1 side chain. derpharmachemica.com The synthesis of 5-aryl-1-methyl-4-nitroimidazoles has been reported through the Suzuki coupling reaction between 5-chloro-1-methyl-4-nitroimidazole (B20735) and arylboronic acids. science.gov Alkylation of 4(5)-nitroimidazole with substituted alcohols and esters is another approach to introduce diverse side chains. science.gov The introduction of different groups by replacing the hydroxyl group in secnidazole (B1681708) has also been explored.

Synthesis of Fused Nitroimidazole Systems

Fused nitroimidazole systems, such as the nitroimidazooxazine core found in antitubercular drugs like delamanid (B1670213) and pretomanid (B1679085), represent an important class of nitroimidazole derivatives. nih.govacs.org The synthesis of these bicyclic systems often involves multi-step pathways. For example, a nitroimidazopyrazinone core can be synthesized in four steps starting from an imidazo-carboxylic acid. acs.org The synthesis of delamanid, a nitroimidazole-based fused system, involves the reaction of a chiral epoxide intermediate with 2-bromo-4-nitroimidazole. rsc.org CGI-17341 was reported as one of the earliest fused nitroimidazoles. nih.gov

Derivatization via Side Chains and Linkers

Modifying the nitroimidazole core with various side chains and linkers is a common strategy to develop compounds with specific targeted properties.

Design and Synthesis of 4-[(2-nitroimidazole-1H-alkyloxy)aniline]-quinazolines

A series of 4-[(2-nitroimidazole-1H-alkyloxy)aniline]-quinazolines have been designed and synthesized as potential EGFR inhibitors. nih.govdovepress.comresearchgate.netnih.gov The synthesis typically involves a pathway where starting materials react with α,ω-dihalide alkane in the presence of potassium carbonate, followed by reduction, and subsequent coupling to a quinazoline (B50416) core. researchgate.net Specific examples synthesized include 3-chloro-4-(3-(2-nitro-1H-imidazol-1-yl)propoxy)aniline and 3-chloro-4-(2-(2-nitro-1H-imidazol-1-yl)ethoxy)aniline. dovepress.comnih.gov

Exploration of Alkyl Linker Length and its Impact

The length of the alkyl linker connecting the nitroimidazole moiety to another functional group or core structure can significantly impact the compound's properties, including lipophilicity and the spatial relationship between the different parts of the molecule. acs.orgmdpi.com In the synthesis of nitroimidazole derivatives, varying the alkyl chain linker length, such as using ethyl or propyl linkers, has been shown to affect properties like lipophilicity and the distance between a chelating agent and the nitroimidazole targeting vector. acs.org Studies on imidazole-decorated oxadiazole derivatives have indicated that an appropriate alkyl chain length is beneficial for enhancing antibacterial potency, suggesting a correlation between linker length, hydrophobicity, and biological activity. mdpi.com Extending the linker region between the nitroimidazole core and a terminal hydrophobic substituent has also been explored in the context of bicyclic nitroimidazoles to improve potency. nih.gov

Synthesis of Specific Analogues for Targeted Research

The synthesis of specific nitroimidazole analogues is frequently undertaken for targeted research applications, leveraging the unique properties of the nitroimidazole scaffold. This includes the development of compounds for use as radiosensitizers, antiparasitic agents, antitubercular agents, anticancer agents, and imaging agents. science.govacs.orgrsc.orgnih.govjst.go.jpresearchgate.netarkat-usa.orgopenmedscience.comresearchgate.net Examples include the synthesis of new nitroimidazole alkylsulfonamides investigated as potential radiosensitizers nih.gov, and the synthesis of 2-nitroimidazoles with variable alkylating and acylating functionalities jst.go.jp. For antiparasitic research, 5-aryl-1-methyl-4-nitroimidazoles have been synthesized. science.gov Analogues of nitroimidazopyrazinone have been developed for antitubercular and antiparasitic activity. acs.org The synthesis of this compound derivatives with substituted arylpiperazine at C-5 has been reported in the search for anticancer agents. arkat-usa.org Furthermore, nitroimidazole-based fused systems like delamanid and VL-2098 have been synthesized for anti-tuberculosis and anti-leishmanial research, respectively. rsc.org The synthesis of metal-nitroimidazole complexes has been explored for hypoxia theranosis openmedscience.com, and 2-nitroimidazole-based nucleosides and (1-methyl-2-nitro-1H-imidazol-5-yl)methanol have been synthesized for prodrug development researchgate.net.

Aryl Piperazine (B1678402) Derivatives

The synthesis of aryl piperazine derivatives bearing a this compound core has been explored for their potential biological activities, including anticancer and anti-HIV properties. One approach involves the reaction of 1-alkyl/aryl-5-bromo-2-alkyl-4-nitro-1H-imidazoles with piperazine nucleophiles. ingentaconnect.comresearchgate.net This nucleophilic substitution of the bromine atom, activated by the adjacent nitro group, is a key step in forming the piperazine linkage to the nitroimidazole core. researchgate.netresearchgate.net

Another synthetic pathway involves the reaction of a 4-nitro-5-piperazinyl imidazole derivative with various reagents to construct the desired aryl piperazine structures. For instance, 2-amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone has been used as a precursor for synthesizing 2-oxoethyl-arylamide and 2-oxoethyl-arylsulphonamide derivatives. researchgate.net

Suzuki cross-coupling reactions have also been employed in the synthesis of this compound bearing aryl piperazines. This method allows for the coupling of a 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(1,1'-biaryl)-4-yl-piperazine series. researchgate.net

Research has shown that the resulting piperazine-tagged imidazole derivatives exhibit varying degrees of antiproliferative inhibition against different human cancer cell lines. ingentaconnect.comresearchgate.net For example, some compounds have demonstrated potent activity against cell lines such as HepG2 and MCF-7. ingentaconnect.comresearchgate.net The structural variations on the piperazine moiety and the nitroimidazole core significantly influence the observed biological activity.

Tetrazole and Thiadiazole Derivatives

The synthesis of tetrazole and 1,3,4-thiadiazole (B1197879) derivatives incorporating a this compound scaffold has been investigated, often within the framework of developing hybrid molecules with enhanced biological profiles. finechem-mirea.ru

For tetrazole derivatives, a new series of this compound bearing tetrazole derivatives has been synthesized. researchgate.netresearchgate.netresearchgate.netnih.gov These compounds have been evaluated for various biological activities, including anticancer, antibacterial, and antituberculosis properties. researchgate.netresearchgate.netnih.gov One specific tetrazole derivative (Compound 17 in some studies) has shown potent inhibition of proliferation against several human cancer cell lines with low micromolar IC₅₀ values. researchgate.netresearchgate.netresearchgate.netnih.gov

Regarding 1,3,4-thiadiazole derivatives, synthetic procedures have been developed to obtain hybrid molecules containing both this compound and 1,3,4-thiadiazole cores linked by a methylene (B1212753) linker. finechem-mirea.ru A multi-step scheme starting from the acylation of arylamines has been reported, leading to the formation of imidazolyl-thiadiazoles with yields ranging from 29% to 54%. finechem-mirea.ru Another approach involves the cyclization of acyl thiosemicarbazides using acidic reagents. saspublishers.com Research indicates that these hybrid imidazolyl-thiadiazoles, similar in structure to compounds like megazole, can exhibit significant biological activities. finechem-mirea.ru

Both tetrazole and thiadiazole derivatives have shown promising activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and against Mycobacterium tuberculosis. researchgate.netnih.gov

N-Glycinyl-Hydrazone Analogues

The design and synthesis of this compound-N-glycinyl-hydrazone analogues have been explored, particularly as potential trypanocidal agents. benthamdirect.comresearchgate.neteurekaselect.com These compounds are often designed as analogues of existing drugs like benznidazole, with modifications to the nitroimidazole ring and the incorporation of an N-glycinyl-hydrazone moiety. benthamdirect.comresearchgate.neteurekaselect.com

Research findings indicate that the position of the nitro group on the imidazole ring can influence the biological activity of these N-glycinyl-hydrazone analogues. benthamdirect.comresearchgate.neteurekaselect.com While some analogues showed a reduction in trypanocidal activity compared to benznidazole, the studies highlight the potential of this class of compounds and the importance of structural variations for optimizing activity. benthamdirect.comresearchgate.neteurekaselect.com

Detailed research findings on specific N-glycinyl-hydrazone analogues include their evaluation against Trypanosoma cruzi. benthamdirect.comresearchgate.neteurekaselect.com For instance, a 4-chlorophenyl derivative has shown notable trypanocidal activity with a reported IC₅₀ value. benthamdirect.comresearchgate.neteurekaselect.com

Structure Activity Relationship Sar and Mechanistic Studies

Elucidation of Structural Determinants for Biological Activity

The placement of the nitro group and the presence of additional ring systems and substituents significantly impact the biological activity of nitroimidazole derivatives.

Influence of the Nitro Group Position on Activity

The position of the nitro group on the imidazole (B134444) ring is a critical determinant of activity and toxicity. While 5-nitroimidazole derivatives like metronidazole (B1676534) are widely used against anaerobic bacteria and protozoa, they often show limited activity against aerobic organisms. nih.govfirsthope.co.in In contrast, 4-nitroimidazole derivatives, such as PA-824, have demonstrated activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov This difference in activity spectrum suggests distinct structural requirements based on the nitro group's position. researchgate.net Studies comparing 4- and 5-nitroimidazoles have shown that the nitro group is essential for activity in both series. researchgate.netnih.gov However, moving the nitro group from the 4-position to the 5-position in a bicyclic nitroimidazo-oxazine structure dramatically altered chemical reactivity and biological activity. nih.gov For instance, a 4-nitroimidazo-oxazine like PA-824 is active against both aerobic and anaerobic Mtb, whereas its 5-nitro isomer exhibited significantly reduced activity, particularly under aerobic conditions. researchgate.netnih.gov

Role of Bicyclic Systems (e.g., Nitroimidazo-oxazines, Nitroimidazo-oxazoles)

The incorporation of the nitroimidazole ring into bicyclic systems, such as nitroimidazo-oxazines and nitroimidazo-oxazoles, has led to compounds with enhanced or altered biological profiles, particularly in the context of antitubercular activity. ump.edu.plmdpi.com For example, PA-824 is a 4-nitroimidazo-oxazine, and OPC-67683 (delamanid) is a related 4-nitroimidazo-oxazole; both are effective against Mtb. ump.edu.plmdpi.com These bicyclic structures appear to be key determinants of aerobic activity in the this compound series. researchgate.netacs.org The fused oxazine (B8389632) or oxazole (B20620) ring, along with the nitroimidazole core, is essential for the bioreduction process that generates intracellular reactive species. mdpi.com

Impact of Substituents on Aerobic and Anaerobic Activities

Substituents attached to the nitroimidazole core and any fused ring systems play a significant role in modulating aerobic and anaerobic activities. For 4-nitroimidazo-oxazines like PA-824, key structural features contributing to aerobic activity include the bicyclic oxazine ring, a lipophilic tail, and the presence of an oxygen atom at the 2-position of the imidazole ring (within the fused system). researchgate.netacs.org Replacing the oxygen atom at the 2-position of the oxazine ring with a methylene (B1212753) group in a PA-824 analog resulted in a significant loss of both aerobic and anaerobic antitubercular activity. nih.govump.edu.pl However, replacing this oxygen with nitrogen or sulfur yielded analogs with comparable activity under aerobic conditions. ump.edu.plnih.gov The stereochemistry of substituents on the fused oxazine or oxazole ring also influences antimicrobial activity. mdpi.com For 5-nitroimidazoles, neither the formation of a corresponding bicyclic analog nor the addition of a lipophilic tail conferred aerobic activity, highlighting the distinct SAR between 4- and 5-nitroimidazole series. researchgate.net

Data Table 1: Influence of Nitro Group Position and Bicyclic System on Antitubercular Activity (Illustrative based on search findings)

| Compound Type | Nitro Position | Bicyclic System | Aerobic Mtb Activity | Anaerobic Mtb Activity |

| 5-Nitroimidazole | 5 | Monocyclic | Limited/None | High |

| This compound | 4 | Monocyclic | Some | Reduced |

| 4-Nitroimidazo-oxazine | 4 | Bicyclic | High | High |

| 4-Nitroimidazo-oxazole | 4 | Bicyclic | High | High |

Mechanistic Pathways of Bioactivation

Nitroimidazole compounds are generally considered prodrugs that require bioactivation to exert their cytotoxic effects. nih.govacs.orgmdpi.com This bioactivation primarily occurs through the reductive transformation of the nitro group. nih.govacs.orgresearchgate.net

Reductive Bioactivation and Reactive Intermediate Generation

The core mechanism of action for nitroimidazoles involves the reductive bioactivation of the nitro group (-NO₂) within the target organism. nih.govacs.orgmdpi.com This process typically occurs under low oxygen (hypoxic or anaerobic) conditions, where specific enzymes catalyze the reduction. nih.govopenmedscience.comrsc.org The reduction can proceed via one-electron or two-electron transfer steps, leading to the formation of highly reactive intermediate species, such as nitro radical anions, nitroso derivatives (-N=O), and hydroxylamine (B1172632) derivatives (-NHOH). acs.orgopenmedscience.comrsc.org These reactive intermediates are electrophilic and can covalently bind to essential cellular macromolecules like DNA, RNA, and proteins, causing irreparable damage and leading to cell death. nih.govacs.orgopenmedscience.com In the presence of oxygen, the one-electron reduced nitro radical anion can be reoxidized back to the parent nitro compound, generating superoxide (B77818) anions (O₂⁻•) in a process known as redox cycling. acs.orgopenmedscience.com This futile cycling can contribute to oxidative stress, but the formation of stable, toxic intermediates is generally favored under anaerobic or hypoxic conditions. openmedscience.com Further reduction ultimately leads to the formation of an inactive amino derivative (-NH₂). openmedscience.com

Role of Specific Enzymes (e.g., Deazaflavin-dependent Nitroreductase Ddn, F420-dependent enzymes)

The reductive bioactivation of nitroimidazoles is catalyzed by various microbial enzymes, including nitroreductases (NTRs), ferredoxins, flavodoxins, and thioredoxin reductases. acs.orgmdpi.comrsc.org The specific enzyme responsible for activation can vary depending on the organism and the structure of the nitroimidazole.

For the bicyclic this compound antitubercular drugs like delamanid (B1670213) and pretomanid (B1679085), the primary activating enzyme in Mycobacterium tuberculosis is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F₄₂₀ (a deazaflavin derivative) as a reducing agent. nih.govbohrium.comlshtm.ac.ukasm.org Ddn catalyzes the reduction of the nitro group, leading to the release of nitric oxide (NO) and the generation of reactive intermediates that interfere with essential cellular processes, including mycolic acid synthesis and respiration. mdpi.comnih.govbohrium.combiorxiv.org Resistance to these bicyclic nitroimidazoles in Mtb can arise from mutations in the gene encoding Ddn or other components of the F₄₂₀-dependent bioactivation pathway. bohrium.com

While Ddn is a key enzyme for the activation of certain bicyclic 4-nitroimidazoles in Mtb, other enzymes and pathways can be involved in the bioactivation of different nitroimidazole derivatives in various organisms. For example, metronidazole (a 5-nitroimidazole) is activated in anaerobic bacteria and protozoa by enzymes like pyruvate-ferredoxin oxidoreductase (PFOR) and nitroreductases. firsthope.co.inacs.org Studies have also identified novel nitroreductases, such as NTR2 in Leishmania, that can activate bicyclic nitroimidazoles. mdpi.combiorxiv.org The efficiency of enzymatic reduction is influenced by the redox potential of the nitroimidazole compound. nih.gov

Data Table 2: Key Enzymes Involved in Nitroimidazole Bioactivation (Illustrative)

| Enzyme Type | Cofactor Involved | Example Substrates (Nitroimidazoles) | Organisms |

| Deazaflavin-dependent Nitroreductase (Ddn) | F₄₂₀ | Pretomanid, Delamanid | Mycobacterium tuberculosis |

| Pyruvate-Ferredoxin Oxidoreductase (PFOR) | Ferredoxin | Metronidazole | Anaerobic bacteria, Protozoa (e.g., Giardia) |

| Nitroreductases (Type I and II) | NADH, NADPH | Benznidazole, Metronidazole (some) | Various bacteria and parasites |

| Novel Nitroreductase (NTR2) | Not specified | Bicyclic nitroimidazoles | Leishmania |

Molecular Interactions with Biological Targets

The biological effects of this compound derivatives are intricately linked to their interactions with various biological macromolecules, including proteins and DNA. These interactions are often initiated by the reductive activation of the nitro group, a key feature of nitroimidazole compounds wikilectures.euniscpr.res.inmdpi.com.

Ligand-Protein Binding Mechanisms

Studies have explored the binding of this compound to proteins, providing insights into the nature of these interactions. For instance, the binding of this compound to yeast cytochrome c peroxidase (yCcP) and its distal histidine mutant (CcP(H52L)) has been investigated. The apparent equilibrium dissociation constants () for this compound binding to yCcP were found to be approximately 0.2 M at pH 7 nih.govnih.gov. This binding is considered weak compared to imidazole binding to other heme proteins like metmyoglobin nih.govnih.gov.

The binding affinity of this compound to horse metmyoglobin is significantly stronger than that of imidazole, approximately 2.5 orders of magnitude greater. nih.gov. This enhanced affinity is primarily attributed to a much slower dissociation rate of this compound from the protein compared to imidazole nih.gov. The binding process is pH-dependent, with the anionic form of this compound showing a more rapid binding rate to metmyoglobin than the neutral form nih.gov. Spectroscopic evidence suggests that the initial complex formed with the 4-nitroimidazolate anion quickly binds a proton, stabilizing the neutral form of the bound ligand, likely through hydrogen bonding with the distal histidine residue of the protein nih.gov.

Computational studies, such as molecular docking evaluations, have also been employed to understand the binding interactions of this compound derivatives with proteins, including those relevant to diseases like breast cancer. These studies aim to identify potential binding sites and assess binding energies asianpubs.orgresearchgate.net. Certain this compound derivatives and their protonated forms have shown efficient binding interactions with breast cancer proteins in computational models, suggesting their potential to interact with and potentially affect the function of these proteins asianpubs.orgresearchgate.net. Specific hydrogen bonding interactions with residues like SER-7A and GLY-8A in breast cancer protein have been observed in docking studies of certain this compound compounds researchgate.net.

Hydrogen Bonding Capabilities and Torsional Flexibility in DNA Interactions

The interaction of this compound with DNA is particularly relevant to its biological activity, especially in the context of its mechanism of action which often involves DNA damage wikilectures.euresearchgate.net. While this compound itself can interact with DNA, modified forms or lesions derived from guanine (B1146940) oxidation, such as 5-guanidino-4-nitroimidazole (NI), provide clearer examples of the role of hydrogen bonding and torsional flexibility in DNA interactions nih.govnih.govacs.orgnih.govmdpi.com.

The NI lesion, a ring-opened guanine derivative containing a this compound moiety, possesses multiple hydrogen-bonding capabilities due to its guanidine (B92328) and nitroimidazole groups nih.govacs.orgnih.gov. Molecular modeling and simulation studies have shown that this lesion is torsionally flexible, allowing it to adopt different conformations (syn and anti) within the DNA duplex nih.govacs.orgnih.gov. This flexibility and the ability to form various hydrogen bonds are important determinants of how RNA polymerases interact with the damaged DNA template nih.govnih.govresearchgate.net.

Studies examining transcription past the NI lesion using human RNA polymerase II (hRNAPII) and bacteriophage T7 RNA polymerase (T7RNAP) have demonstrated that NI acts as a block to transcription, with varying degrees depending on the polymerase nih.govnih.gov. Molecular modeling has helped explain these observations, indicating that the multiple hydrogen-bonding possibilities and the torsional flexibility of the NI lesion influence the kinetics of lesion bypass and nucleotide incorporation opposite the lesion nih.govnih.govresearchgate.net. For instance, the selectivity of nucleotide incorporation opposite the NI lesion by T7RNAP (C > A > -1 deletion > G >> U) can be interpreted based on the potential hydrogen bonds formed between the lesion and the incoming nucleotides nih.gov. The least distorted DNA duplex structure containing the NI lesion was found to pair with cytosine (C), consistent with observed incorporation patterns acs.orgnih.gov.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool used to establish mathematical relationships between the structural properties of compounds and their biological activities. This approach helps in predicting the potency of new compounds and understanding the structural features that contribute to activity.

Development of Predictive Models for Potency

QSAR modeling has been applied to series of nitroimidazole derivatives, including those structurally related to this compound, to develop predictive models for their biological potency, particularly in the context of antitubercular activity tandfonline.comnih.govbiorxiv.org. These models aim to correlate various molecular descriptors (representing structural, electronic, or physicochemical properties) with observed biological activity data, such as minimum inhibitory concentrations (MIC) nih.govbiorxiv.org.

Simple QSAR models have been derived to rationalize the MIC results in series of bicyclic nitroimidazoles, highlighting the structural features that are key determinants of activity nih.gov. For example, in the context of antitubercular activity of 4-nitroimidazoles, the presence of a bicyclic oxazine ring, a lipophilic tail, and an oxygen atom at the 2-position have been identified as important structural features influencing aerobic activity nih.govnih.govresearchgate.net.

Predictive modeling approaches, including machine learning models, have been used to forecast the potency and pharmacokinetic properties of nitroimidazole analogs biorxiv.orgpnas.org. These models can help prioritize compounds for synthesis and biological testing, accelerating the drug discovery process biorxiv.orgpnas.org. QSAR models incorporating descriptors such as AlogP, ATSc4, mindssC, and MDEC23 have shown good statistical significance in predicting antitubercular potency for certain nitroimidazo-oxazine derivatives tandfonline.com.

Correlation between Reduction Potential and Activity

The reduction of the nitro group is a critical step in the mechanism of action of many nitroimidazole compounds, particularly in anaerobic or hypoxic environments wikilectures.euniscpr.res.inmdpi.comwikipedia.org. The ease with which the nitro group can be reduced, often quantified by its one-electron reduction potential (), is expected to play a role in their biological activity nih.govoup.commdpi.com.

Studies have investigated the correlation between the reduction potential of nitroimidazoles and their activity against various microorganisms or their radiosensitizing ability nih.govoup.commdpi.com. For a series of 2-, 4-, and 5-nitroimidazole compounds, the rates of reduction by hydrogenase 1 in Clostridium pasteurianum were found to correlate with their one-electron reduction potentials at pH 7; compounds with higher reduction potentials were reduced faster by the enzyme nih.govoup.com.

Advanced Computational and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for investigating the electronic structure and reactivity of 4-nitroimidazole. These methods can provide detailed information about energy landscapes, reaction pathways, and molecular properties.

Energy Barriers for Chemical Reactions (e.g., OH Addition)

QM calculations have been employed to study the energy barriers associated with chemical reactions involving this compound, such as the addition of reactive species like the hydroxyl radical (•OH). Studies on related nitroaromatic compounds, including nitroimidazole derivatives, have utilized QM methods to model the reactivity with DNA nucleobases, including the addition of the OH radical. nih.govscience.gov The M06-2X functional, a density functional theory method, has been found to provide a good description of energy barriers in such reactions. nih.gov Theoretical approaches based on QM/MM simulations have also been used to investigate the regioselectivity of OH radical addition to uracil (B121893) in nucleic acids. rsc.org While direct energy barriers for OH addition specifically to this compound were not explicitly detailed in the search results, the application of QM methods to study OH radical reactions with nitroaromatic compounds and DNA bases highlights the relevance of this approach for understanding this compound's reactivity. nih.govscience.gov

Conformational Analysis and Torsional Flexibility

Conformational analysis using QM calculations helps to understand the preferred three-dimensional arrangements of this compound and its derivatives, as well as their flexibility. For instance, studies on 5-guanidino-4-nitroimidazole (NI), a derivative formed from guanine (B1146940) oxidation, have used high-level QM calculations to investigate the structure of the modified base and nucleoside. nih.govacs.orgnih.gov These studies revealed that while the damaged base itself can adopt a planar structure, steric hindrance in the nucleoside and DNA duplex contexts causes NI to be nonplanar. nih.govacs.orgnih.gov The torsional flexibility of the NI lesion, particularly around the guanidino group, allows it to adopt multiple conformations, including both syn and anti glycosidic bond orientations, which influences its interaction with DNA polymerases and potential for mutagenesis. nih.govnih.govnih.gov QM calculations are crucial for mapping the energy landscape associated with these torsional rotations and identifying stable conformers. frontiersin.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of this compound and its interactions in various environments over time.

Simulation of this compound in Biological Environments (e.g., DNA Duplexes)

MD simulations have been employed to study the behavior of this compound derivatives, such as 5-guanidino-4-nitroimidazole (NI), within biological environments like DNA duplexes. nih.govacs.orgnih.govnih.govnih.govresearchgate.net These simulations can reveal how the presence of the modified base affects the structure and dynamics of the DNA helix. Studies on NI-damaged DNA duplexes have shown that the lesion is non-planar and multi-conformational within the DNA environment. acs.orgnih.gov The various non-planar conformations are adopted to avoid steric clashes with adjacent sugar moieties and neighboring bases. nih.gov Reactive molecular dynamics simulations have also been used to investigate the structural alterations induced in B-DNA by oxidative/nitration modifications, including 5-guanidino-4-nitroimidazole. nih.govresearchgate.net

Understanding Dynamic Behavior and Interactions

MD simulations help in understanding the dynamic behavior of this compound and its interactions with surrounding molecules, including biological macromolecules. Simulations have been used to investigate the fragmentation dynamics of nitroimidazole-based radiosensitizers, including those containing heavy atoms, upon photoionization. rsc.orgdiva-portal.org These simulations provide insights into how the molecule breaks apart and the kinetic energies of the resulting fragments. diva-portal.org MD simulations can also be used to study the interaction of molecules with lipid bilayer membranes and analyze conformational changes and interactions within protein active sites. unilim.frcore.ac.uk While direct MD simulations of this compound interacting with specific proteins were not extensively detailed, related studies on nitroimidazole derivatives highlight the applicability of MD in understanding dynamic interactions in biological contexts. researchgate.netresearchgate.netnih.gov

Molecular Docking Studies for Target Identification and Optimization

Molecular docking studies are computational techniques used to predict the binding affinity and interaction modes of a small molecule (ligand) with a biological target (receptor), such as a protein or DNA.

Molecular docking has been utilized in the study of this compound derivatives to identify potential biological targets and optimize interactions. For example, docking studies have been conducted for novel this compound analogues to predict their interaction with putative protein targets in acute myeloid leukemia, such as Fms-like tyrosine kinase-3 (FLT3). researchgate.netresearchgate.netnih.gov These studies can provide information on binding scores and key amino acid residues involved in the interaction, suggesting the potential inhibitory activity of the docked compounds. researchgate.netresearchgate.net Docking studies have also been applied to nitroimidazole-indole conjugates to understand their binding with proteins like E. histolytica O-acetyl-serine Sulfohydroylase (EhOASS), an important target for antiamoebic agents. jscimedcentral.com These studies can reveal how structural modifications influence binding affinity and suggest strategies for designing more potent inhibitors. jscimedcentral.com Furthermore, molecular docking, in conjunction with other computational methods, has been used in the design and development of this compound hybrids as inhibitors of kinases like MARK4, a promising target for cancer therapy. acs.org

Prediction of Binding Affinities and Interactions with Proteins

Molecular docking studies have been conducted to assess the binding affinities of this compound derivatives with target proteins. For instance, computational evaluations involving this compound derivatives have explored their potential interactions with proteins relevant to specific diseases. One study investigated the binding of this compound derivatives with the 3IX2 protein, a target in antitubercular research. This study reported binding energies, with one derivative showing a binding energy of -11.58, and the formation of hydrogen bonds with the protein ijpsjournal.comzenodo.org. Another computational biology study examined the protein-ligand binding interactions of 4-nitroimidazolium salts with breast cancer protein (PDB code: 3K0K), identifying potential binding sites and energies asianpubs.org. These studies utilize computational techniques to predict the strength and nature of interactions between this compound compounds and proteins, providing theoretical support for their potential biological roles.

Identification of Putative Protein Targets

Computational approaches, such as molecular docking, are instrumental in identifying potential protein targets for this compound and its derivatives. By simulating the binding process, researchers can predict which proteins are most likely to interact with the compound based on factors like binding energy and the formation of stable interactions, such as hydrogen bonds. Studies have investigated the docking of this compound derivatives with putative protein targets in areas like acute myeloid leukemia researchgate.netnih.gov and breast cancer asianpubs.org. These computational screens help narrow down potential biological targets for further experimental validation.

Electronic Structure Analysis

The electronic structure of this compound plays a critical role in its reactivity and properties. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to analyze its electronic distribution, molecular orbitals, and potential energy surfaces.

HOMO-LUMO Analysis and Charge Transfer Interactions

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions, reactivity, and charge transfer interactions within this compound. Computational studies using DFT have calculated the HOMO and LUMO energies for this compound asianpubs.orgresearchgate.netscience.gov. A small HOMO-LUMO energy gap is often indicative of significant charge transfer interactions within the molecule asianpubs.orgresearchgate.net. Natural Bond Orbital (NBO) analysis is frequently used alongside HOMO-LUMO analysis to further understand charge delocalization and intramolecular interactions asianpubs.orgresearchgate.netscience.gov. The presence of a nitro group in the 4 or 5 position can influence the polarization of the HOMO and the location of the LUMOs, impacting electron transfer processes mdpi.com.

Potential Energy Surfaces and Decomposition Mechanisms

Computational studies have explored the potential energy surfaces (PES) of this compound to understand its conformational flexibility and decomposition mechanisms. Quantum mechanical studies, including CASSCF calculations, have been used to investigate the decomposition pathways of nitroimidazoles, including this compound nih.govaip.orgcolostate.edu. These studies reveal that conical intersections can play a significant role in the decomposition process, particularly following electronic excitation nih.govaip.orgcolostate.edu. For example, electronically excited this compound can relax through conical intersections and undergo nitro-nitrite isomerization, leading to the generation of NO as a decomposition product nih.govaip.orgcolostate.edu. Theoretical calculations have also explored competitive reaction mechanisms on the ground state PES, such as NO2 elimination and nitro-nitrite isomerization followed by NO elimination aip.orgcolostate.eduacs.org.

Spectroscopic Property Predictions (e.g., FTIR, FT-Raman, UV-Vis)

Theoretical calculations are valuable for predicting the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra and provide a deeper understanding of its molecular vibrations and electronic transitions.

Computational methods, such as DFT, have been used to simulate the FTIR, FT-Raman, and UV-Vis spectra of this compound asianpubs.orgresearchgate.netmdpi.com. These calculations can predict vibrational frequencies and intensities, assisting in the assignment of experimental bands asianpubs.orgresearchgate.netmdpi.com. For instance, theoretical and experimental vibrational spectra of this compound have been studied using FTIR and FT-Raman techniques combined with DFT calculations asianpubs.orgresearchgate.net. The calculated UV-Vis spectra, often obtained using methods like TD-DFT, can be correlated with experimental data to understand the electronic transitions occurring in the molecule researchgate.netmdpi.com. Analysis of these predicted spectra provides detailed information about the molecule's structure and behavior under different spectroscopic techniques.

Pharmacological and Toxicological Research Paradigms

Cytotoxicity Studies and Cellular Responses

Studies have investigated the cytotoxic properties of 4-nitroimidazole compounds, particularly in the context of cancer treatment and their differential effects under varying oxygen conditions and temperatures.

In Vitro Cytotoxicity against Cancer Cell Lines

Several studies have evaluated the cytotoxicity of this compound derivatives against various human cancer cell lines. For instance, some 1,4-dihydropyridine (B1200194) derivatives containing a nitroimidazole moiety at the C4 position have shown moderate to good cytotoxic activity against cell lines such as Raji, K562, Fen, and HeLa. nih.gov Asymmetric derivatives, in particular, demonstrated good cytotoxicity, with one compound showing IC50 values below 1 µM across all tested cell lines, comparable to doxorubicin. nih.gov

Another study synthesized and evaluated novel this compound derivatives against breast cancer (MCF-7 and MDA MB231) and prostate cancer (PC3 and DU145) cell lines. arkat-usa.org Certain derivatives exhibited significant cytotoxic activity, with IC50 values as low as 1.0 µg/mL against MCF-7 cells and 4.0-5.0 µg/mL against PC3 and DU145 cells. arkat-usa.org The presence of a nitroimidazole scaffold bearing substituted-piperazine moieties was found to significantly influence cytotoxic activity. arkat-usa.org

More recently, a series of this compound analogues bearing aryl piperazines, tetrazole, and thiadiazole derivatives were screened against eight diverse human cancer cell lines (Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, and Z138). nih.govresearchgate.net One compound, a tetrazole derivative, emerged as the most potent, inhibiting the proliferation of most tested cell lines with low micromolar IC50 values. nih.govresearchgate.net Another derivative also showed IC50 values ranging from 8.60 to 64.0 µM against a selection of cancer cell lines. nih.govresearchgate.net

Transition metal complexes with nitroimidazole ligands have also been explored for their anticancer activity against breast cancer cells (MCF-7 and MDA-MB-231). These novel compounds demonstrated greater effectiveness than cisplatin (B142131) and showed lower cytotoxicity towards normal human breast epithelial cells (MCF-10A). mdpi.com

Differential Toxicity towards Aerobic vs. Hypoxic Cells

Research has indicated that this compound compounds can exhibit differential toxicity depending on the oxygen availability to the cells. In contrast to some other nitro-heterocyclic radiosensitizers, certain 5-substituted 4-nitroimidazoles, such as NSC 38087 (5-phenoxysulphonyl-1-methyl-4-nitroimidazole), have shown greater toxicity towards aerobic cells compared to hypoxic cells. nih.govnih.govpsu.eduresearchgate.net Log-phase cells demonstrate the highest sensitivity to the toxic action of NSC 38087, while plateau-phase cells, cells with a history of chronic hypoxia, and thermotolerant cells show greater resistance. nih.govnih.govpsu.eduresearchgate.net

This differential toxicity is a notable characteristic, distinguishing them from compounds that are selectively toxic to hypoxic cells. nih.govnih.govpsu.eduresearchgate.net

Impact of Temperature on Toxicity

The toxicity of certain this compound derivatives can be significantly influenced by temperature. Studies have shown that the cytotoxicity of compounds like NSC 38087 is considerably increased by small rises in temperature. nih.govnih.govpsu.eduresearchgate.net For instance, 5 µM of NSC 38087 could reduce the surviving fraction of log-phase V79 cells in air at 37°C to 10^-2 after 2 hours of exposure, and this toxicity was enhanced at higher temperatures. nih.govnih.govpsu.eduresearchgate.net

Antimicrobial and Antiparasitic Efficacy

This compound derivatives have demonstrated activity against various bacteria and protozoal parasites, highlighting their potential in treating infectious diseases.

Activity against Bacteria (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Several this compound derivatives have been investigated for their antibacterial properties. Some synthesized compounds, such as 1-ethyl-2-methyl-4-nitroimidazole-5-thiol and its derivatives, have shown good activity against tested bacterial species, including Staphylococcus aureus and Pseudomonas aeroginosa. chemsociety.org.ng One derivative, specifically 1-ethyl-2-methyl-4-nitroimidazole-5-acetylsulphide, exhibited excellent antibacterial activity against all tested bacteria compared to other related compounds. chemsociety.org.ng

Nitroimidazole derivatives have also shown promise against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netacs.orglshtm.ac.uknih.govnih.gov Bicyclic 4-nitroimidazoles like delamanid (B1670213) and pretomanid (B1679085) are effective against both replicating and non-replicating Mycobacterium tuberculosis. researchgate.netlshtm.ac.uk The nitro group is essential for their activity. researchgate.netacs.org The mechanism of action involves activation by a specific nitroreductase enzyme (Ddn) in M. tuberculosis, leading to the generation of reactive intermediates and products. researchgate.netlshtm.ac.uk Certain novel this compound derivatives have shown potent activity against Staphylococcus aureus (including methicillin-resistant strains) and Mycobacterium tuberculosis. nih.govresearchgate.net

Efficacy against Protozoal Parasites (Trypanosoma cruzi, African Trypanosomes)

This compound compounds have demonstrated efficacy against protozoal parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and African trypanosomes (causing sleeping sickness). nih.govplos.orgbiorxiv.orgnih.govresearchgate.netnih.govmdpi.comfao.orgmdpi.com

Novel this compound analogs have been synthesized and evaluated for their activity against Trypanosoma cruzi. nih.gov One such compound, a 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazole-5-yl)-1H-1,2,3-triazole derivative, was identified as potent against both trypomastigote and amastigote forms of T. cruzi, with activity comparable to benznidazole. nih.gov The activity against T. cruzi is associated with the reduction of the nitro group by parasite nitroreductase, forming reactive metabolites. researchgate.net

Fexinidazole (B1672616), a 2-substituted 5-nitroimidazole (closely related to the this compound class in terms of its nitro-heterocyclic nature and mechanism of action), has been extensively studied for its activity against African trypanosomes (Trypanosoma brucei subspecies). plos.orgnih.govmdpi.com It shows moderate in vitro activity against these parasites. plos.orgnih.govmdpi.com In mouse models, fexinidazole has been effective in curing both acute and chronic stages of infection, including when parasites have disseminated into the brain. plos.orgnih.govmdpi.com The parent compound and its metabolites exhibit trypanocidal activity. plos.orgnih.gov

Evaluation in Murine Models of Infection

Studies utilizing murine models of infection have been instrumental in evaluating the in vivo efficacy of this compound derivatives. Research involving bicyclic this compound analogs in an established murine model of tuberculosis (TB) demonstrated a range of efficacy, measured by the reduction in bacterial colony-forming units (CFU) in the lungs compared to untreated controls. Efficacy varied among different analogs, ranging from 0.5 to 2.3 log CFU reduction. nih.govnih.govresearchgate.netplos.org These studies suggest that this compound scaffolds hold promise for treating infections like tuberculosis, and murine models provide a relevant system for assessing their in vivo activity. nih.govnih.govplos.org

Mutagenicity and Genotoxicity Assessments

Assessments of mutagenicity and genotoxicity are critical components of the toxicological profiling of nitroimidazole compounds, including this compound. These studies aim to determine the potential of the compound to induce genetic mutations or damage to DNA. scielo.brnih.govbioline.org.br Concerns regarding the mutagenic, genotoxic, and cytotoxic properties of nitroimidazoles have been linked to the presence of the nitro group. scielo.brnih.govresearchgate.net

Role of the Nitro Group in Toxicological Profiles

The presence of a nitro group in a compound can lead to various toxicity issues, including genotoxicity and mutagenicity. scielo.brnih.gov This is often attributed to the reductive bioactivation of the nitro group, which can produce reactive metabolites capable of causing DNA damage. scielo.brnih.govunimib.itmdpi.com However, the nitro group is also essential for the desired biological activity of many nitroimidazole antimicrobial drugs. scielo.brnih.govunimib.it Studies have investigated the role of the nitro group's position on the imidazole (B134444) ring in toxicological activity. scielo.brnih.govresearchgate.net

Ames Test and Mammalian Cell Assays

The Ames test, using Salmonella typhimurium strains, and mammalian cell assays, such as the comet assay and micronucleus assay, are commonly employed to assess the mutagenic and genotoxic potential of nitroimidazoles. scielo.brnih.govscielo.br While some nitroimidazoles have shown positive results in the Ames test, which is attributed to the ability of bacterial nitroreductase enzymes to metabolize these compounds into reactive intermediates, results in mammalian cell assays can differ. nih.govresearchgate.net For example, some nitroimidazoles that test positive in the Ames assay have shown negative results in mammalian cell micronucleus tests. researchgate.net This highlights potential differences in metabolism and DNA repair mechanisms between bacterial and mammalian cells. researchgate.net

Studies have shown varied genotoxic and mutagenic effects among different nitroimidazole derivatives in these assays. For instance, some nitroimidazoles with a nitro group at the C-4 position and a methyl group at C-2 were found not to be genotoxic, while others with a nitro group at the C-5 position exhibited moderate to high genotoxicity. scielo.brnih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlations

Understanding the relationship between the pharmacokinetic properties (how a drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamic effects (the drug's effect on the body or target organism) is crucial for predicting and optimizing the efficacy of this compound compounds. nih.govnih.govresearchgate.netplos.org PK/PD analysis helps identify the key parameters that correlate with in vivo efficacy. nih.govnih.govresearchgate.netplos.org

In Vivo Efficacy and Drug Distribution

In vivo studies, particularly in murine models of infection, have provided insights into the correlation between drug distribution and efficacy for bicyclic this compound analogs. Findings suggest that the in vivo efficacy of these compounds correlates better with lung pharmacokinetics than with plasma pharmacokinetics in a murine model of tuberculosis. nih.govnih.govresearchgate.netplos.org Nitroimidazole analogs with moderate-to-high volume of distribution and lung-to-plasma ratios greater than 2 have shown good efficacy. nih.govnih.govresearchgate.netplos.org

Specific PK/PD indices have been evaluated for their correlation with in vivo efficacy. The total lung time that the drug concentration remains above the minimum inhibitory concentration (T>MIC) has shown a strong correlation with in vivo efficacy, measured by the reduction in bacterial load. nih.govresearchgate.netplos.org Other parameters like lung Cmax/MIC and AUC/MIC also show correlations, but total lung T>MIC appears to be a better predictor of efficacy in these models. nih.govresearchgate.netplos.org These results underscore the significance of achieving adequate drug concentrations at the site of infection for optimal therapeutic outcomes and highlight the value of lung drug distribution studies in predicting the in vivo efficacy of this compound analogs. nih.govnih.govresearchgate.netplos.org

Table 1: Correlation of PK/PD Indices with In Vivo Efficacy in Murine TB Model (Bicyclic this compound Analogs)

| PK/PD Index | Correlation with In Vivo Efficacy (rs) |

| Total Lung T>MIC | 0.88 |

| Lung Cmax/MIC | 0.63 |

| Lung AUC/MIC | 0.63 |

Data based on studies with bicyclic this compound analogs in a murine model of tuberculosis. nih.govresearchgate.netplos.org

Table 2: In Vivo Efficacy of Diverse Bicyclic this compound Analogs in Murine TB Model

| Compound Class | Efficacy (log CFU reduction vs. untreated controls) |

| Diverse Bicyclic 4-Nitroimidazoles | 0.5 - 2.3 |

Data represents the range of efficacy observed in an established murine model of tuberculosis. nih.govnih.govresearchgate.netplos.org

Correlation with Lung vs. Plasma Pharmacokinetics

Research into the pharmacokinetic properties of this compound compounds, particularly in the context of infectious diseases affecting the lungs, has highlighted the critical importance of evaluating drug concentrations at the site of infection. Studies involving bicyclic this compound analogs in murine models of tuberculosis have demonstrated a stronger correlation between in vivo efficacy and lung pharmacokinetics compared to plasma pharmacokinetics. researchgate.netnih.govnih.gov This suggests that achieving adequate drug exposure within lung tissue is a primary determinant of therapeutic success for these compounds in treating pulmonary infections.

Detailed research findings indicate that nitroimidazole analogs possessing a moderate-to-high volume of distribution and lung-to-plasma concentration ratios exceeding 2 generally exhibit favorable efficacy. researchgate.netnih.govnih.gov This underscores the significance of preferential distribution of the compound into lung tissue relative to systemic circulation.

Further pharmacokinetic-pharmacodynamic (PK-PD) analysis has identified specific lung PK parameters that best correlate with in vivo efficacy. The total time the drug concentration in the lung remains above the minimum inhibitory concentration (T>MIC) showed the strongest correlation (Spearman's rank correlation coefficient, rs = 0.88). researchgate.netnih.govnih.govresearchgate.net Other lung PK-PD indices, such as the ratio of the maximum lung concentration to the MIC (Cmax/MIC) and the ratio of the area under the lung concentration-time curve to the MIC (AUC/MIC), also showed positive correlations with efficacy, though to a lesser extent than lung T>MIC. researchgate.netnih.govnih.govresearchgate.net These findings suggest that maintaining sufficient drug levels in the lungs over time is crucial for optimal bacterial killing.

While a high lung-to-plasma ratio is generally indicative of good lung distribution, it is important to consider the absolute drug concentrations achieved in the lung. For instance, some analogs have shown high lung-to-plasma ratios (e.g., NI-135 and NI-136 with ratios between 3.6 and 4.6), yet their absolute lung concentrations were found to be lower compared to other compounds like PA-824. researchgate.net Conversely, other analogs with lower lung partitioning ratios demonstrated absolute lung concentrations comparable to those of PA-824. researchgate.net This highlights that both the distribution ratio and the absolute concentration at the target site are important considerations.

Quantification of these compounds in pharmacokinetic studies has involved determining concentrations in both plasma and lung tissue. The lower limit of quantification for various this compound analogs has been reported to range between 1 and 49 ng/mL in plasma and between 1 and 132 ng/g in lung tissue, depending on the specific compound and analytical method used. nih.gov

Data on the lung-to-plasma ratios and correlation coefficients from such studies can be crucial for understanding the distribution characteristics and efficacy drivers of this compound compounds. An interactive data table could present the lung-to-plasma ratios for different this compound analogs and their corresponding correlation coefficients with in vivo efficacy parameters (e.g., lung T>MIC, Cmax/MIC, AUC/MIC), allowing for dynamic sorting and filtering based on these values to facilitate comparison and analysis of structure-activity and structure-property relationships.

Advanced Analytical Techniques in 4 Nitroimidazole Research

Spectroscopic Characterization (e.g., NMR, ESI-MS, FTIR, FT-Raman)

Spectroscopic methods provide invaluable information about the structural and chemical properties of 4-Nitroimidazole. Techniques such as Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier-Transform Infrared (FTIR), and Fourier-Transform Raman (FT-Raman) spectroscopy are widely used in its study.

Structure Elucidation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the structure of this compound and its derivatives. Both ¹H and ¹³C NMR are commonly applied. For instance, studies on this compound and 1-methyl-4-nitroimidazole (B145534) have utilized dynamic nuclear polarization (DNP)-enhanced solid-state NMR, solid-state NMR, and ¹H-¹³C heteronuclear single quantum coherence (HSQC) solution-state NMR techniques in conjunction with density functional theory (DFT) to analyze chemical shifts swinburne.edu.au. These measurements provide detailed insights into the electronic environment of hydrogen and carbon atoms within the imidazole (B134444) ring and attached groups swinburne.edu.au. Analysis of chemical shifts can help understand the effects of substituents, such as methylation, on the electronic structure of the imidazole ring swinburne.edu.au.

NMR spectroscopy can also be used to define the exact position of biotransformation in related drug compounds and provide mechanistic insights into metabolite formation hyphadiscovery.com.

Mass Spectrometry for Product Identification and Fragmentation Analysis

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and its tandem variants (MS/MS), is essential for identifying this compound and its transformation products and analyzing their fragmentation pathways. ESI-MS analysis of this compound can reveal the presence of the protonated molecular ion, [M+H]⁺ mdpi.com. Fragmentation analysis provides structural information based on the characteristic ions produced. For this compound, fragmentation can involve the loss of the nitro group, observed as NO elimination, or other neutral losses like NO₂ mdpi.com. These fragmentation patterns are characteristic of nitroimidazoles mdpi.com.

In studies involving the atmospheric photochemical oxidation of this compound, ESI-MS analysis has been used to identify the loss of the nitro group and the emergence of new peaks corresponding to transformation products, such as hydroxylated 4-NI mdpi.com. The dominant peak observed after OH oxidation is consistent with hydroxylation mdpi.com.

Mass spectrometry is also routinely coupled with chromatographic techniques for the analysis of nitroimidazole residues and metabolites in various matrices mdpi.comresearchgate.netnih.govfera.co.uk.

Vibrational Spectroscopy for Molecular Confirmation

Vibrational spectroscopy techniques, such as FTIR and FT-Raman, provide complementary information about the functional groups and molecular vibrations of this compound, aiding in its confirmation and the study of its structural dynamics. FTIR spectra of this compound show characteristic absorption bands corresponding to various functional groups, including C=C stretch and C-N stretch within the imidazole ring, and vibrations associated with the nitro group rsisinternational.orgspectrabase.com. FT-Raman spectroscopy offers additional vibrational data nih.govnih.gov.

Resonance Raman spectroscopy has been applied to study the excited state structural dynamics of this compound, providing insights into its photochemical behavior pku.edu.cn. Analysis of the intensity patterns in resonance Raman spectra, combined with quantum mechanical calculations, can reveal details about the molecule's structural changes upon excitation pku.edu.cn.

Chromatographic Separations (e.g., UHPLC)

Chromatographic techniques are vital for separating this compound from complex matrices and other compounds, enabling its detection and quantification. Ultra-High Performance Liquid Chromatography (UHPLC) is a commonly employed technique due to its speed and efficiency.

Coupled Techniques (e.g., UHPLC-MS/MS)

Coupling UHPLC with tandem mass spectrometry (MS/MS) is a powerful approach for the selective and sensitive analysis of this compound and its related compounds. UHPLC-MS/MS methods have been developed and validated for the confirmatory analysis of nitroimidazoles and their metabolites in various matrices, including honey and aquaculture tissue mdpi.comresearchgate.netnih.govsigmaaldrich.comnih.gov. This hyphenated technique allows for the separation of target analytes by UHPLC followed by their detection and quantification by MS/MS operating in multiple reaction monitoring (MRM) mode mdpi.comnih.govusda.gov. This provides high specificity and sensitivity, even in complex samples researchgate.net.

In UHPLC-MS/MS analysis, chromatographic separation is typically performed on a reversed-phase column, such as a C18 column, using a mobile phase often composed of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small percentage of an acidic modifier like formic acid mdpi.comnih.govsigmaaldrich.com. The separated analytes are then introduced into the mass spectrometer, where they are ionized (commonly using ESI in positive ionization mode) and subjected to fragmentation for detection via specific parent-to-daughter ion transitions mdpi.comnih.govusda.gov.

Method Development for Trace Analysis

Method development for the trace analysis of this compound and related nitroimidazoles in various matrices involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes extraction techniques such as dispersive-solid phase extraction (d-SPE) or liquid-liquid extraction to isolate and enrich the target compounds from the matrix mdpi.comnih.govcollectionscanada.gc.ca.

UHPLC conditions, including the choice of stationary phase, mobile phase composition, flow rate, and gradient program, are optimized to achieve efficient separation of the target analytes within a reasonable run time mdpi.comsigmaaldrich.com. MS/MS parameters, such as ionization mode, cone voltage, and collision energy, are tuned to maximize the signal intensity of the precursor ions and the abundance of characteristic product ions for each analyte researchgate.netnih.gov.

Validation of these methods is crucial to ensure their accuracy, precision, sensitivity, and selectivity for trace analysis mdpi.comsigmaaldrich.comnih.gov. Performance parameters such as limits of detection (LOD) and limits of quantification (LOQ), recovery rates, and repeatability are determined mdpi.comnih.govsigmaaldrich.com. For example, UHPLC-MS/MS methods have demonstrated LOQs at sub-microgram per kilogram levels for nitroimidazoles in honey mdpi.comnih.gov and in the low µg/kg range for aquaculture tissue sigmaaldrich.comnih.gov.

Analytical Method Performance Data (Example for Nitroimidazoles in Honey) mdpi.comnih.gov

| Parameter | Range Achieved (Honey) |

| Recovery | 90.2% to 105.6% |

| Inter-day RSD | < 11.2% |

| LOD | 0.02–0.07 µg/kg |

| LOQ | 0.05–0.2 µg/kg |

These validated methods are successfully applied for the analysis of real-world samples to monitor for the presence of nitroimidazole residues mdpi.comnih.govsigmaaldrich.com.

Electrochemical Studies

Electrochemical studies of this compound and its derivatives are valuable for understanding their reduction mechanisms and the stability of the resulting species. While studies on this compound derivatives are noted as scarce compared to 5-nitroimidazoles, electrochemical techniques offer significant insights uchile.cluchile.cl. Voltammetry, a key electrochemical technique, is particularly useful for investigating the redox behavior of these compounds uchile.cluchile.cl.

Voltammetric Behavior and Nitro Radical Anion Formation

The voltammetric behavior of this compound is influenced by the medium, specifically whether it is protic or aprotic uchile.cluchile.cl. In protic media at alkaline pH, the one-electron reduction of this compound can produce a nitro radical anion that is stable on the timescale of cyclic voltammetry uchile.cluchile.cl. This process typically involves an EC2 mechanism, where an electrochemical step is followed by a second-order chemical reaction, such as disproportionation uchile.cl. The stability of the nitro radical anion can be strongly dependent on factors like pH and the presence of co-solvents uchile.cluchile.cl.